

# Comparative NMR Analysis of 4-Bromo-2-ethynylpyridine and Related Compounds

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## Compound of Interest

Compound Name: *4-Bromo-2-ethynylpyridine*

Cat. No.: *B1292493*

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Bromo-2-ethynylpyridine** and its structural analogues. Due to the limited availability of direct experimental data for **4-Bromo-2-ethynylpyridine** in the reviewed literature, this comparison relies on the analysis of closely related compounds, namely 2-ethynylpyridine and 4-bromopyridine, to predict and understand its spectral characteristics. This information is crucial for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for the structural elucidation and purity assessment of novel pyridine derivatives.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for 2-ethynylpyridine and 4-bromopyridine. These values serve as a reference for predicting the spectral features of **4-Bromo-2-ethynylpyridine**. The electron-withdrawing nature of the bromine atom and the ethynyl group is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (in ppm)

Compound	H-2	H-3	H-5	H-6	Ethynyl-H	Solvent
2-Ethynylpyridine	-	~7.55 (m)	~7.25 (m)	~8.55 (m)	~3.1 (s)	CDCl <sub>3</sub>
4-Bromopyridine	8.53 (d)	7.59 (d)	7.59 (d)	8.53 (d)	-	Not Specified

Table 2: <sup>13</sup>C NMR Chemical Shift Data (in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Ethynyl-C1	Ethynyl-C2	Solvent
2-Ethynylpyridine	143.1	127.8	136.2	122.9	150.1	82.9	78.1	CDCl <sub>3</sub>
4-Bromopyridine	151.7	128.3	133.5	128.3	151.7	-	-	Not Specified

Note: The chemical shifts for 2-ethynylpyridine are estimations based on typical values for similar compounds, and multiplicities are indicated where available (s: singlet, d: doublet, m: multiplet).

## Predicted NMR Analysis for 4-Bromo-2-ethynylpyridine

Based on the data from the comparative compounds, the following predictions can be made for the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Bromo-2-ethynylpyridine**:

- **<sup>1</sup>H NMR:** The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at the 3 and 5-positions will likely appear in the aromatic region, with their chemical shifts influenced by both the bromo and ethynyl groups.

substituents. The ethynyl proton should appear as a singlet in the upfield region of the aromatic spectrum.

- $^{13}\text{C}$  NMR: The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity. The carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum. The remaining pyridine ring carbons will show shifts that are a composite of the electronic effects of the nitrogen atom, the bromine atom, and the ethynyl group.

## Experimental Protocols

A general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for pyridine derivatives is outlined below.

### Sample Preparation:

- Weigh approximately 5-10 mg of the compound for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

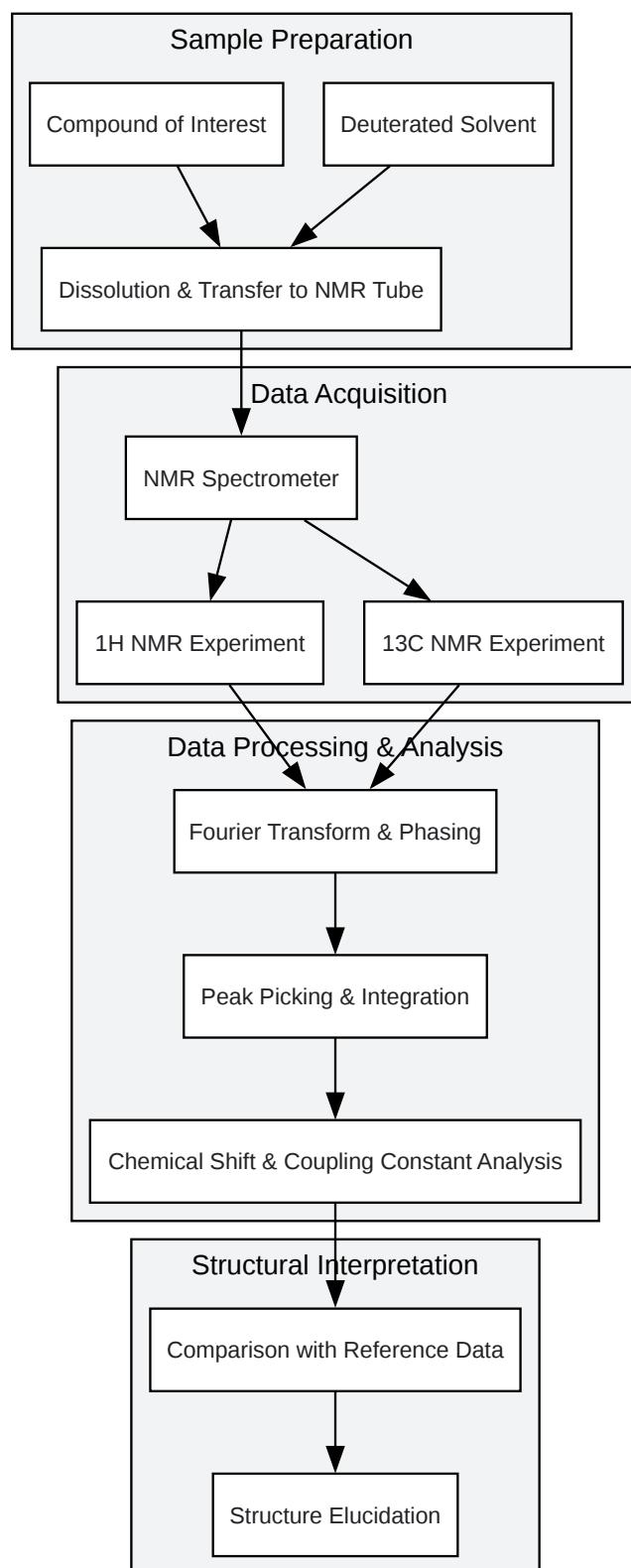
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: Typically -2 to 12 ppm.
- Temperature: 298 K.

### $^{13}\text{C}$ NMR Spectroscopy:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-10 seconds.
- Spectral Width: Typically 0 to 220 ppm.
- Temperature: 298 K.

## Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.



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Caption: Logical workflow for NMR analysis.

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